molecular formula C8H10BrNOS B1293082 2-bromo-N-(thien-2-ylmethyl)propanamide CAS No. 1119451-50-1

2-bromo-N-(thien-2-ylmethyl)propanamide

Cat. No. B1293082
CAS RN: 1119451-50-1
M. Wt: 248.14 g/mol
InChI Key: WQAIZKVMDOWXJF-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(thien-2-ylmethyl)propanamide" is a brominated propanamide derivative with a thiophene moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated propanamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These papers can help infer the characteristics of "2-bromo-N-(thien-2-ylmethyl)propanamide" by analogy.

Synthesis Analysis

The synthesis of brominated propanamide derivatives typically involves the use of bromine as a key reagent. For example, the synthesis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was achieved with a 66% isolated yield using bromine as a cyclic reagent . Similarly, the synthesis of other related compounds, such as those described in papers and , also involves halogenated intermediates, suggesting that "2-bromo-N-(thien-2-ylmethyl)propanamide" could be synthesized through halogenation reactions involving bromine.

Molecular Structure Analysis

The molecular structure of brominated propanamide derivatives is often determined using techniques such as X-ray diffraction. For instance, the crystal structure of a coumarin-based fluorescent ATRP initiator was found to belong to the monoclinic system with specific cell parameters . The crystal structures of other related compounds also exhibit monoclinic symmetry with detailed crystallographic data . These findings suggest that "2-bromo-N-(thien-2-ylmethyl)propanamide" may also crystallize in a similar system, and its molecular structure could be elucidated using X-ray crystallography.

Chemical Reactions Analysis

The reactivity of brominated propanamide derivatives with other reagents can lead to various chemical transformations. For example, the treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles with N-bromosuccinimide resulted in the formation of dark blue polymers . This indicates that brominated compounds can participate in further chemical reactions, potentially leading to polymerization or other types of chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propanamide derivatives can be inferred from their molecular structures and the presence of specific functional groups. The crystallographic data provided in the papers suggest that these compounds have well-defined crystalline structures with specific densities and cell volumes . The presence of bromine and other substituents in the molecules can influence their reactivity, solubility, and other physical properties. For instance, the herbicidal activity of certain brominated propanamides has been reported , indicating that "2-bromo-N-(thien-2-ylmethyl)propanamide" may also possess biological activity.

Scientific Research Applications

Synthesis and Molecular Analysis

The compound 2-bromo-N-(thien-2-ylmethyl)propanamide is involved in the synthesis and molecular structure analysis of complex organic molecules. For example, its derivatives have been synthesized and analyzed through various spectroscopic methods and crystallography, demonstrating its utility in advanced organic synthesis and molecular engineering. Such studies facilitate the development of novel fluorescent initiators for polymerizations of acrylates, showcasing its potential in materials science (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Properties

Research has explored the antimicrobial properties of compounds synthesized from 2-bromo-N-(thien-2-ylmethyl)propanamide and its analogs. These studies indicate that certain derivatives exhibit antibacterial and antifungal activities, contributing to the search for new antimicrobial agents. This highlights its significance in medicinal chemistry and drug discovery processes (Baranovskyi et al., 2018).

Application in Drug Design

The compound and its derivatives are also used in the context of drug design, especially as inhibitors for specific molecular targets. For instance, structure-based drug design efforts have utilized such compounds to discover potent and selective inhibitors for critical enzymes, underscoring their role in developing new therapeutic agents (Vulpetti et al., 2006).

Novel Bioconjugates for Diagnostic and Therapeutic Applications

Furthermore, 2-bromo-N-(thien-2-ylmethyl)propanamide derivatives have been investigated for their potential in creating novel bioconjugates. These bioconjugates are designed for diagnostic and therapeutic applications, such as in the development of new radiopharmaceuticals. This research avenue demonstrates the compound's utility in bridging organic chemistry with biomedical applications, offering innovative solutions for medical diagnostics and treatments (Gasser et al., 2011).

Anticancer Research

Additionally, the synthesis and biological evaluation of derivatives for anticancer activity represent another critical application. Studies have identified specific derivatives with promising antiproliferative effects against cancer cell lines, contributing valuable insights into cancer treatment strategies and the development of new anticancer drugs (El Rayes et al., 2019).

properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIZKVMDOWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(thien-2-ylmethyl)propanamide

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